1-Amino-2-hydroxyquinolizinium
Description
1-Amino-2-hydroxyquinolizinium is a quinolizinium derivative characterized by an amino (-NH₂) group at the 1-position and a hydroxyl (-OH) group at the 2-position. The quinolizinium core is a bicyclic aromatic system with a positively charged nitrogen atom, making it highly reactive toward electrophilic substitution when electron-donating substituents like -NH₂ or -OH are present . Its synthesis and reactivity are notably influenced by substituent positioning. For example, diazotization of this compound bromide (HBr/NaNO₂) yields 1-bromo-2-hydroxyquinolizinium bromide upon heating, a reaction specific to this derivative due to the stabilizing effects of the hydroxyl group .
Properties
Molecular Formula |
C9H9N2O+ |
|---|---|
Molecular Weight |
161.184 |
IUPAC Name |
1-aminoquinolizin-5-ium-2-ol |
InChI |
InChI=1S/C9H8N2O/c10-9-7-3-1-2-5-11(7)6-4-8(9)12/h1-6H,10H2/p+1 |
InChI Key |
MRPJDUAUPHDSDN-UHFFFAOYSA-O |
SMILES |
C1=CC=[N+]2C=CC(=C(C2=C1)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and reactivity differences between 1-amino-2-hydroxyquinolizinium and related heterocyclic compounds:
| Compound | Core Structure | Substituents | Key Reactivity | Molecular Formula (Example) | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| This compound | Quinolizinium ion | 1-NH₂, 2-OH | Diazotization yields brominated product; electrophilic substitution favored | C₉H₈N₂O⁺ (base) | ~174 (as bromide salt) |
| 3-Aminoquinolizinium | Quinolizinium ion | 3-NH₂ | Diazotization may lead to ring-opening or alternative products | C₉H₈N₂⁺ | ~146 (as chloride salt) |
| 2-Substituted-5,6-dihydroimidazo[i]quinolines | Dihydroimidazo-quinoline | Varied (e.g., acetoxypropyl) | Reactivity dominated by substituent effects (e.g., sulfide formation) | Varies (e.g., C₁₃H₁₅N₃O₂) | ~245–300 |
| 4-Aminoquinazoline-2(1H)-thiones | Quinazoline | 4-NH₂, 2-thione | Synthesized via isothiocyanatobenzonitrile and amines; thione group enables nucleophilic reactions | C₈H₆N₃S | ~184 |
| 1-Imino-1,2-dihydroisoquinolin-2-amine | Isoquinoline | 1-imino, 2-NH₂ | Neutral structure; imino group influences tautomerism and hydrogen bonding | C₉H₉N₃ | 159.19 |
Research Findings and Key Differences
- Positional Isomerism: The 1-amino substituent in quinolizinium derivatives directs reactivity toward bromination, whereas 3-amino analogs undergo ring-opening, underscoring the critical role of substituent positioning .
- Charge Effects: Quinolizinium’s cationic core differentiates it from neutral heterocycles (e.g., isoquinolines), influencing both synthetic pathways and functional applications .
- Functional Group Synergy: The combined presence of -NH₂ and -OH in this compound stabilizes intermediates during diazotization, a feature absent in singly substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
